![molecular formula C16H18O3S B2887106 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid CAS No. 344268-35-5](/img/structure/B2887106.png)
3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid” is a chemical compound with the CAS Number: 344268-35-5 . It has a molecular weight of 290.38 . The compound is solid in physical form . The IUPAC name for this compound is 3-[(4-tert-butylbenzyl)oxy]-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18O3S/c1-16(2,3)12-6-4-11(5-7-12)10-19-13-8-9-20-14(13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid” is a solid . It has a molecular weight of 290.38 . More specific physical and chemical properties, such as melting point or solubility, were not available in the sources I found.Scientific Research Applications
Solid-Phase Synthesis of Peptide Carboxylic Acids
The compound 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid and its derivatives are instrumental in the development of linkers for the solid-phase synthesis of peptide carboxylic acids. A notable example is the use of thiophene-based linkers, which allow for the efficient synthesis of sensitive peptides by facilitating the cleavage with trifluoroacetic acid (TFA), showcasing the linker's high acid lability. This approach is particularly useful for synthesizing free and tert-butyl-protected peptides, demonstrating the compound's utility in peptide synthesis and drug development (Isidro-Llobet et al., 2008).
Polymer Solar Cells Enhancement
Another significant application is in the field of organic electronics, where thiophene derivatives are used to enhance the stability and efficiency of polymer solar cells. By manipulating the self-assembly nanoscale morphology of the photoactive layer in polymer solar cells, thiophene derivatives can lead to improvements in power conversion efficiency (PCE). This is achieved through more ordered molecular packing induced by side chains, demonstrating the compound's potential in improving renewable energy technologies (Chen, Tian, & Chen, 2014).
Molecular Electronics
In molecular electronics, thiophene derivatives, including those related to 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid, serve as essential building blocks for creating molecular wires and other components. These derivatives are utilized in designing and synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating the compound's application in developing advanced electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
Immobilization of Proteins
Thiophene derivatives are also employed in the immobilization of proteins, where they facilitate the electrochemical polymerization of functionalized thiophene derivatives. This application is crucial for developing biosensors and bioelectronic devices, as it allows for the stable attachment of enzymes and other proteins to electrode surfaces, leading to innovative bioanalytical tools (Welzel et al., 1998).
Safety and Hazards
properties
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)12-6-4-11(5-7-12)10-19-13-8-9-20-14(13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHCQEAFPAXMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


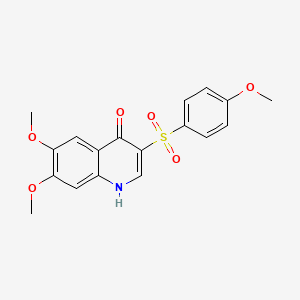
![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)
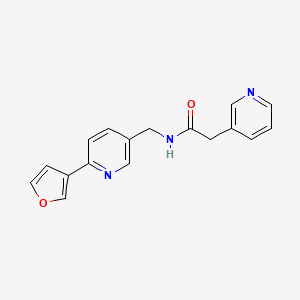
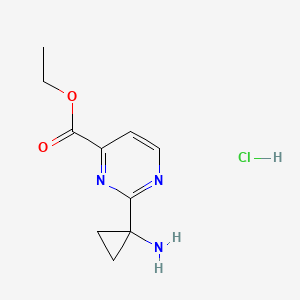
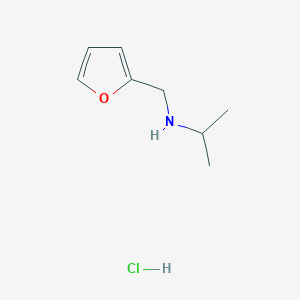

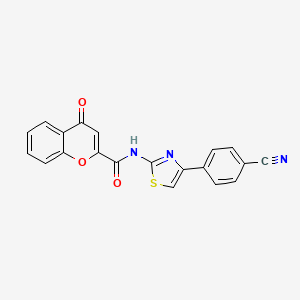
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
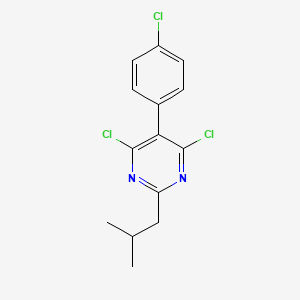
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)